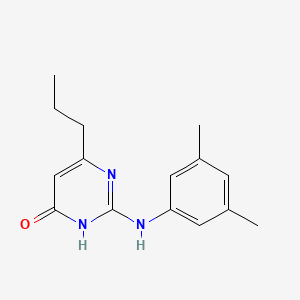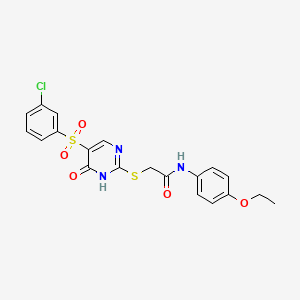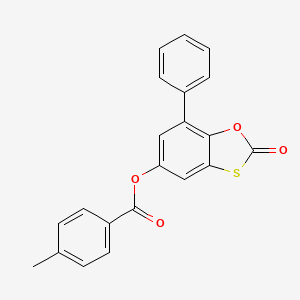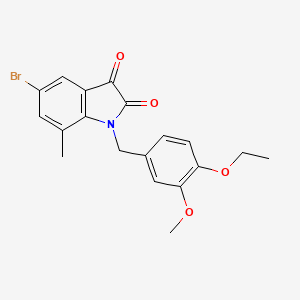
2-((3,5-Dimethylphenyl)amino)-6-propylpyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3,5-Dimethylphenyl)amino)-6-propylpyrimidin-4(1H)-one is a synthetic organic compound with a unique structure that combines a pyrimidinone core with a substituted aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,5-Dimethylphenyl)amino)-6-propylpyrimidin-4(1H)-one typically involves the reaction of 3,5-dimethylaniline with a suitable pyrimidinone precursor under controlled conditions. One common method involves the use of a condensation reaction where the aniline derivative reacts with a pyrimidinone derivative in the presence of a catalyst, such as a Lewis acid, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps including purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-((3,5-Dimethylphenyl)amino)-6-propylpyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic ring or the pyrimidinone core are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions, often in the presence of a catalyst or under reflux.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring or the pyrimidinone core.
Scientific Research Applications
2-((3,5-Dimethylphenyl)amino)-6-propylpyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-((3,5-Dimethylphenyl)amino)-6-propylpyrimidin-4(1H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity, blocking receptor-ligand interactions, or altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
3-(2-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides: These compounds are selective and orally bioavailable inhibitors of discoidin domain receptor 1 (DDR1) and have shown potential in anticancer drug discovery.
Tetralone Derivatives Bearing 1,2,4-Triazole Moiety: These compounds have demonstrated antiproliferative activity against various cancer cell lines.
Uniqueness
2-((3,5-Dimethylphenyl)amino)-6-propylpyrimidin-4(1H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H19N3O |
|---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
2-(3,5-dimethylanilino)-4-propyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C15H19N3O/c1-4-5-12-9-14(19)18-15(16-12)17-13-7-10(2)6-11(3)8-13/h6-9H,4-5H2,1-3H3,(H2,16,17,18,19) |
InChI Key |
NELTZCPIUALMFN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)NC2=CC(=CC(=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(4-chlorophenyl)-3-(4-ethoxyphenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11419956.png)
![5,6-dimethyl-2-[(4-methylbenzyl)amino][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11419959.png)
![N-(4-methoxyphenyl)-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B11419968.png)
![7-(3-ethoxypropyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11419972.png)
![1-(2-chlorophenyl)-4-{1-[4-(4-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11419979.png)
![2,6-dioxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11419991.png)

![N-[2-(diethylamino)ethyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butanamide](/img/structure/B11420011.png)
![N-(2-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)furan-2-carboxamide](/img/structure/B11420019.png)

![N-benzyl-7-chloro-3-(3-fluorophenyl)-N-methyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B11420021.png)
![2-methyl-N-[2-(1-pentyl-1H-benzimidazol-2-yl)ethyl]propanamide](/img/structure/B11420028.png)
![5-chloro-2-(ethylsulfanyl)-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}pyrimidine-4-carboxamide](/img/structure/B11420043.png)
